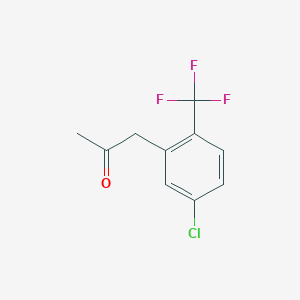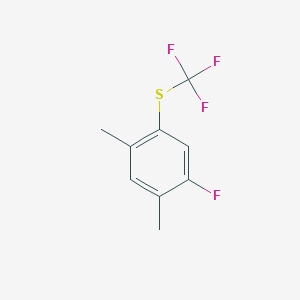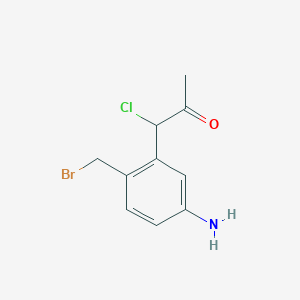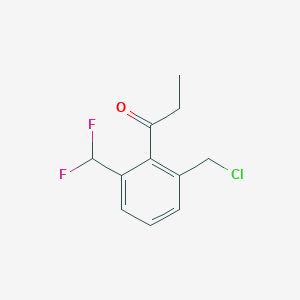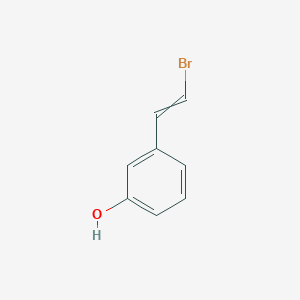
(E)-3-(2-bromovinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-bromovinyl)phenol is an organic compound with the molecular formula C8H7BrO It is characterized by the presence of a bromovinyl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-bromovinyl)phenol typically involves the bromination of 3-vinylphenol. One common method is the addition of bromine to the double bond of 3-vinylphenol under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(E)-3-(2-bromovinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromovinyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(2-ethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
(E)-3-(2-bromovinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-(2-bromovinyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromovinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 3-(2-chlorovinyl)phenol
- 3-(2-fluorovinyl)phenol
- 3-(2-iodovinyl)phenol
Uniqueness
(E)-3-(2-bromovinyl)phenol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C8H7BrO |
|---|---|
分子量 |
199.04 g/mol |
IUPAC名 |
3-(2-bromoethenyl)phenol |
InChI |
InChI=1S/C8H7BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-6,10H |
InChIキー |
ZOBYKOQITZPVFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



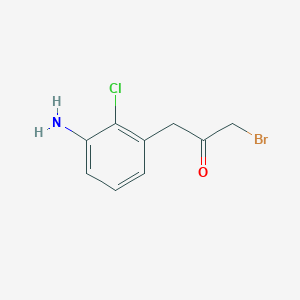
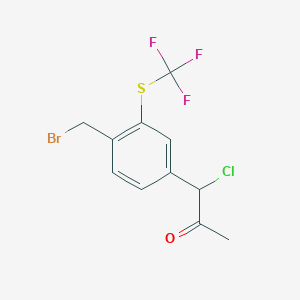
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)
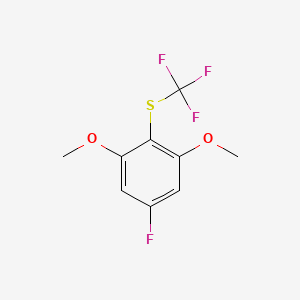


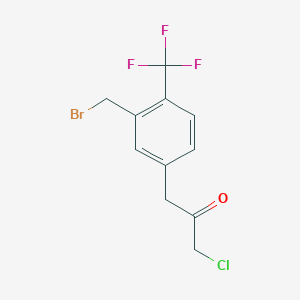
![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
